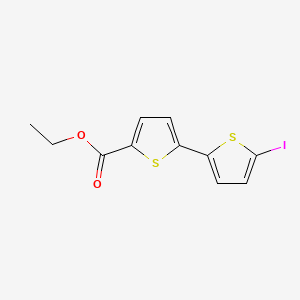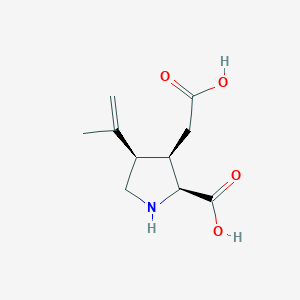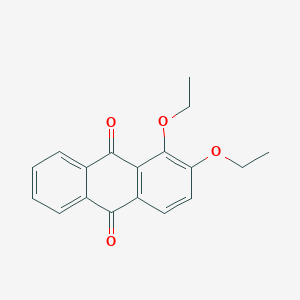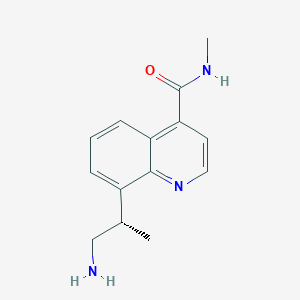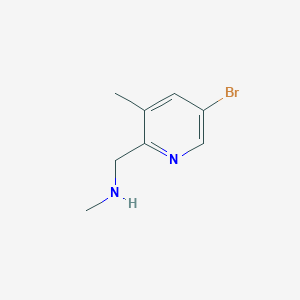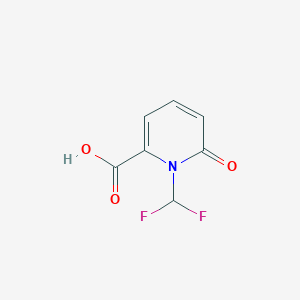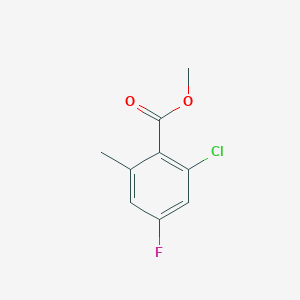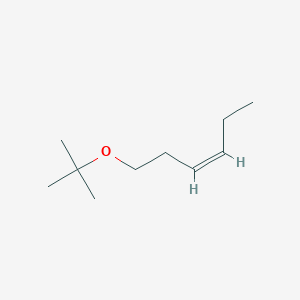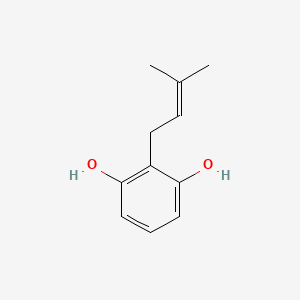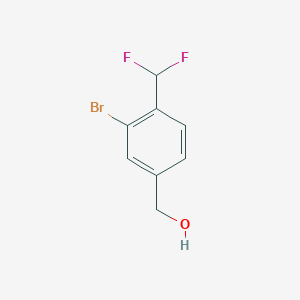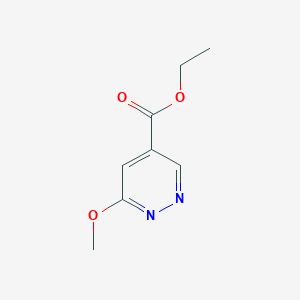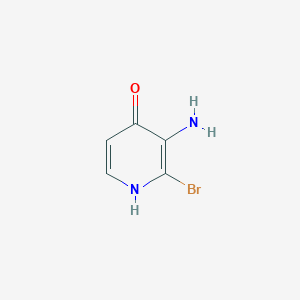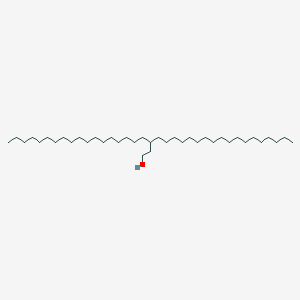
3-Octadecylheneicosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octadecylheneicosan-1-ol is a long-chain alcohol with the chemical formula C39H80O. It is characterized by its high molecular weight and significant hydrophobic properties. This compound is often used in various industrial applications due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octadecylheneicosan-1-ol typically involves the hydrogenation of corresponding alkenes or the reduction of fatty acids. One common method is the catalytic hydrogenation of 3-octadecylheneicosene using a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale hydrogenation processes. These processes often utilize heterogeneous catalysts such as palladium on carbon or alumina to ensure high yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Octadecylheneicosan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alkanes using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, pyridine as a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
3-Octadecylheneicosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 3-Octadecylheneicosan-1-ol involves its interaction with lipid bilayers in cell membranes. Its long hydrophobic chain allows it to integrate into the lipid bilayer, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function .
Vergleich Mit ähnlichen Verbindungen
1-Octadecanol: Similar in structure but with a shorter carbon chain.
3-Hexadecanol: Another long-chain alcohol with similar properties but different chain length.
1-Heneicosanol: Similar in structure but with a different position of the hydroxyl group.
Uniqueness: 3-Octadecylheneicosan-1-ol is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct physical and chemical properties. Its high molecular weight and hydrophobic nature make it particularly useful in applications requiring long-chain alcohols with specific functionalities .
Eigenschaften
Molekularformel |
C39H80O |
|---|---|
Molekulargewicht |
565.1 g/mol |
IUPAC-Name |
3-octadecylhenicosan-1-ol |
InChI |
InChI=1S/C39H80O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37-38-40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3 |
InChI-Schlüssel |
LXFSWTRMSRCCLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


